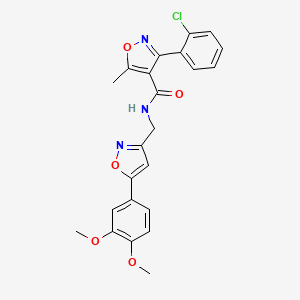
3-(2-chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C23H20ClN3O5 and its molecular weight is 453.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the isoxazole class, characterized by its unique structural features which contribute to its biological activity. The molecular formula is C20H20ClN3O4, with a molecular weight of approximately 397.84 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 397.84 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| LogP | Not specified |
| Solubility | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : Preliminary studies suggest that derivatives of isoxazole exhibit significant antitumor effects by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against BRAF(V600E) mutations and other oncogenic pathways .
- Anti-inflammatory Properties : Isoxazole derivatives are also known for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
- Antimicrobial Activity : Some studies have indicated that related compounds possess antimicrobial properties, suggesting a broader application in treating infections .
Research Findings
Recent research has focused on the synthesis and evaluation of various isoxazole derivatives, including the target compound. Key findings include:
- Synthesis : The compound was synthesized using standard organic chemistry techniques, yielding a product suitable for biological testing .
- Biological Evaluation : In vitro studies demonstrated that the compound exhibits cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were reported to be in the micromolar range, indicating potent activity .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Treatment : In a study involving MCF-7 cells, the compound showed enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancer subtypes .
- Inflammatory Disorders : Another study investigated the anti-inflammatory effects of similar isoxazole derivatives in animal models of arthritis, where significant reductions in inflammatory markers were observed post-treatment .
特性
IUPAC Name |
3-(2-chlorophenyl)-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O5/c1-13-21(22(27-31-13)16-6-4-5-7-17(16)24)23(28)25-12-15-11-19(32-26-15)14-8-9-18(29-2)20(10-14)30-3/h4-11H,12H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXBJBXKDJRTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NOC(=C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














